{(3r,4r)-4-Methyl-3-[methyl(7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)amino]piperidin-1-Yl}(Pyrrolidin-1-Yl)methanone

Catalog No.
S539309
CAS No.
1262832-74-5
M.F
C18H26N6O
M. Wt
342.44
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
{(3r,4r)-4-Methyl-3-[methyl(7h-Pyrrolo[2,3-D]pyrim...

CAS Number

1262832-74-5

Product Name

{(3r,4r)-4-Methyl-3-[methyl(7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)amino]piperidin-1-Yl}(Pyrrolidin-1-Yl)methanone

IUPAC Name

[(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-pyrrolidin-1-ylmethanone

Molecular Formula

C18H26N6O

Molecular Weight

342.44

InChI

InChI=1S/C18H26N6O/c1-13-6-10-24(18(25)23-8-3-4-9-23)11-15(13)22(2)17-14-5-7-19-16(14)20-12-21-17/h5,7,12-13,15H,3-4,6,8-11H2,1-2H3,(H,19,20,21)/t13-,15+/m1/s1

InChI Key

RONMOMUOZGIDET-HIFRSBDPSA-N

SMILES

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)N4CCCC4

Solubility

Soluble in DMSO

Synonyms

PF-956980; PF 956980; PF956980;

Description

The exact mass of the compound {(3r,4r)-4-Methyl-3-[methyl(7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)amino]piperidin-1-Yl}(Pyrrolidin-1-Yl)methanone is 342.2168 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

The compound (3r,4r)-4-Methyl-3-[methyl(7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)amino]piperidin-1-Yl}(Pyrrolidin-1-Yl)methanone is a complex organic molecule characterized by its unique structural features, which include a piperidine ring and a pyrrolidine moiety. This compound belongs to a class of molecules that exhibit significant biological activity, often serving as potential pharmacological agents. The presence of both piperidine and pyrrolidine rings suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Involving this compound can be categorized into several types, including:

  • Substitution Reactions: The amine groups in the structure can participate in nucleophilic substitution reactions, which are essential for modifying the compound's properties or enhancing its biological activity.
  • Reduction Reactions: The presence of carbonyl groups allows for reduction reactions, which can convert ketones to alcohols, potentially influencing the compound's solubility and reactivity.
  • Condensation Reactions: The compound may undergo condensation reactions, forming larger molecules or complexes that can alter its pharmacological profile.

These reactions are crucial for understanding how the compound can be manipulated for various applications in drug development.

The biological activity of (3r,4r)-4-Methyl-3-[methyl(7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)amino]piperidin-1-Yl}(Pyrrolidin-1-Yl)methanone is primarily assessed through its interaction with biological systems. It exhibits potential pharmacological effects such as:

  • Antitumor Activity: Preliminary studies suggest that compounds with similar structures may inhibit tumor growth by interfering with cellular signaling pathways.
  • Neuroprotective Effects: The piperidine and pyrrolidine components are known to interact with neurotransmitter systems, indicating potential use in neurodegenerative diseases.
  • Antimicrobial Properties: Certain derivatives have shown efficacy against various bacterial strains, suggesting its utility in developing new antibiotics.

Biological assays are typically employed to quantify these effects and establish dose-response relationships.

Synthesis of this compound can involve several methodologies:

  • Multi-Step Synthesis: Starting from simple precursors, multiple reaction steps may be employed to construct the complex structure. This often includes:
    • Formation of the piperidine ring via cyclization reactions.
    • Introduction of the pyrrolidine moiety through reductive amination or similar methods.
  • One-Pot Reactions: Recent advancements in synthetic chemistry allow for one-pot reactions that streamline the synthesis process by combining multiple steps into a single reaction vessel.
  • Green Chemistry Approaches: Utilizing environmentally friendly solvents and reagents can enhance the sustainability of the synthesis process.

These methods highlight the versatility required to produce such complex organic compounds efficiently.

The applications of (3r,4r)-4-Methyl-3-[methyl(7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)amino]piperidin-1-Yl}(Pyrrolidin-1-Yl)methanone extend into various fields:

  • Pharmaceutical Development: Its potential as a therapeutic agent makes it suitable for further development into drugs targeting cancer or neurological disorders.
  • Research Tools: Compounds like this are often used in biochemical research to elucidate mechanisms of action in cellular processes.
  • Chemical Probes: Due to its structural complexity, it can serve as a chemical probe for studying specific biological pathways.

Interaction studies are essential for understanding how this compound behaves within biological systems. Key areas include:

  • Binding Affinity Studies: Evaluating how well the compound binds to specific receptors or enzymes can provide insight into its mechanism of action.
  • Cellular Uptake Studies: Understanding how effectively the compound enters cells informs on its bioavailability and potential efficacy as a drug.
  • Metabolic Stability Assessments: Investigating how the compound is metabolized within biological systems helps predict its pharmacokinetic properties.

These studies are crucial for optimizing the compound's design and enhancing its therapeutic potential.

Several compounds share structural features with (3r,4r)-4-Methyl-3-[methyl(7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)amino]piperidin-1-Yl}(Pyrrolidin-1-Yl)methanone, allowing for comparative analysis:

Compound NameStructural FeaturesBiological Activity
Compound APiperidine ringAnticancer
Compound BPyrrolidine moietyNeuroprotective
Compound CSimilar amine groupsAntimicrobial

Uniqueness

The uniqueness of this compound lies in its specific combination of piperidine and pyrrolidine rings along with the methylated pyrrolo-pyrimidine group. This distinct structural arrangement may confer unique pharmacological properties not observed in other similar compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.1

Exact Mass

342.2168

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

PF-956980

Dates

Modify: 2024-02-18
1: Field SD, Arkin J, Li J, Jones LH. Selective Downregulation of JAK2 and JAK3 by an ATP-Competitive pan-JAK Inhibitor. ACS Chem Biol. 2017 May 19;12(5):1183-1187. doi: 10.1021/acschembio.7b00116. Epub 2017 Mar 22. PubMed PMID: 28318222.
2: Dalmasso AP, Goldish D, Benson BA, Tsai AK, Wasiluk KR, Vercellotti GM. Interleukin-4 induces up-regulation of endothelial cell claudin-5 through activation of FoxO1: role in protection from complement-mediated injury. J Biol Chem. 2014 Jan 10;289(2):838-47. doi: 10.1074/jbc.M113.455766. Epub 2013 Nov 26. PubMed PMID: 24280217; PubMed Central PMCID: PMC3887209.
3: Migita K, Izumi Y, Torigoshi T, Satomura K, Izumi M, Nishino Y, Jiuchi Y, Nakamura M, Kozuru H, Nonaka F, Eguchi K, Kawakami A, Motokawa S. Inhibition of Janus kinase/signal transducer and activator of transcription (JAK/STAT) signalling pathway in rheumatoid synovial fibroblasts using small molecule compounds. Clin Exp Immunol. 2013 Dec;174(3):356-63. doi: 10.1111/cei.12190. PubMed PMID: 23968543; PubMed Central PMCID: PMC3826302.
4: Steele AJ, Prentice AG, Cwynarski K, Hoffbrand AV, Hart SM, Lowdell MW, Samuel ER, Wickremasinghe RG. The JAK3-selective inhibitor PF-956980 reverses the resistance to cytotoxic agents induced by interleukin-4 treatment of chronic lymphocytic leukemia cells: potential for reversal of cytoprotection by the microenvironment. Blood. 2010 Nov 25;116(22):4569-77. doi: 10.1182/blood-2009-09-245811. Epub 2010 Aug 17. PubMed PMID: 20716767.
5: Changelian PS, Moshinsky D, Kuhn CF, Flanagan ME, Munchhof MJ, Harris TM, Whipple DA, Doty JL, Sun J, Kent CR, Magnuson KS, Perregaux DG, Sawyer PS, Kudlacz EM. The specificity of JAK3 kinase inhibitors. Blood. 2008 Feb 15;111(4):2155-7. Epub 2007 Dec 19. Erratum in: Blood. 2009 Oct 1;114(14):3132. Dosage error in article text; Whipple, David A [added]. PubMed PMID: 18094329.

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